

Comparative Analysis of Milbemycin A4 Oxime Cross-Reactivity in Diverse Biological Assays

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Compound of Interest

Compound Name: *Milbemycin A4 oxime*

Cat. No.: *B10814258*

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This guide provides a comparative overview of the biological activity of **Milbemycin A4 oxime**, a key component of the broad-spectrum antiparasitic agent milbemycin oxime. By examining its interactions with target receptors in various organisms, this document aims to elucidate the basis of its selective toxicity and explore its cross-reactivity profile across different biological assays.

Quantitative Analysis of Biological Activity

Milbemycin A4 oxime, a macrocyclic lactone, exerts its primary antiparasitic effect by targeting glutamate-gated chloride channels (GluCl_s) in invertebrates. This interaction leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, paralysis and death of the parasite.^{[1][2][3]} While highly potent against invertebrate GluCl_s, its activity against vertebrate receptors, such as GABA-gated chloride channels (GABA-A receptors), is significantly lower, which forms the basis of its selective toxicity.^{[4][5]}

The following table summarizes the available quantitative data on the biological activity of **milbemycin A4 oxime** and related macrocyclic lactones on various ion channels. It is important to note that direct quantitative data for **milbemycin A4 oxime** is limited in the public domain. Therefore, data from closely related compounds like moxidectin (a milbemycin) and ivermectin (an avermectin) are included for comparative purposes.

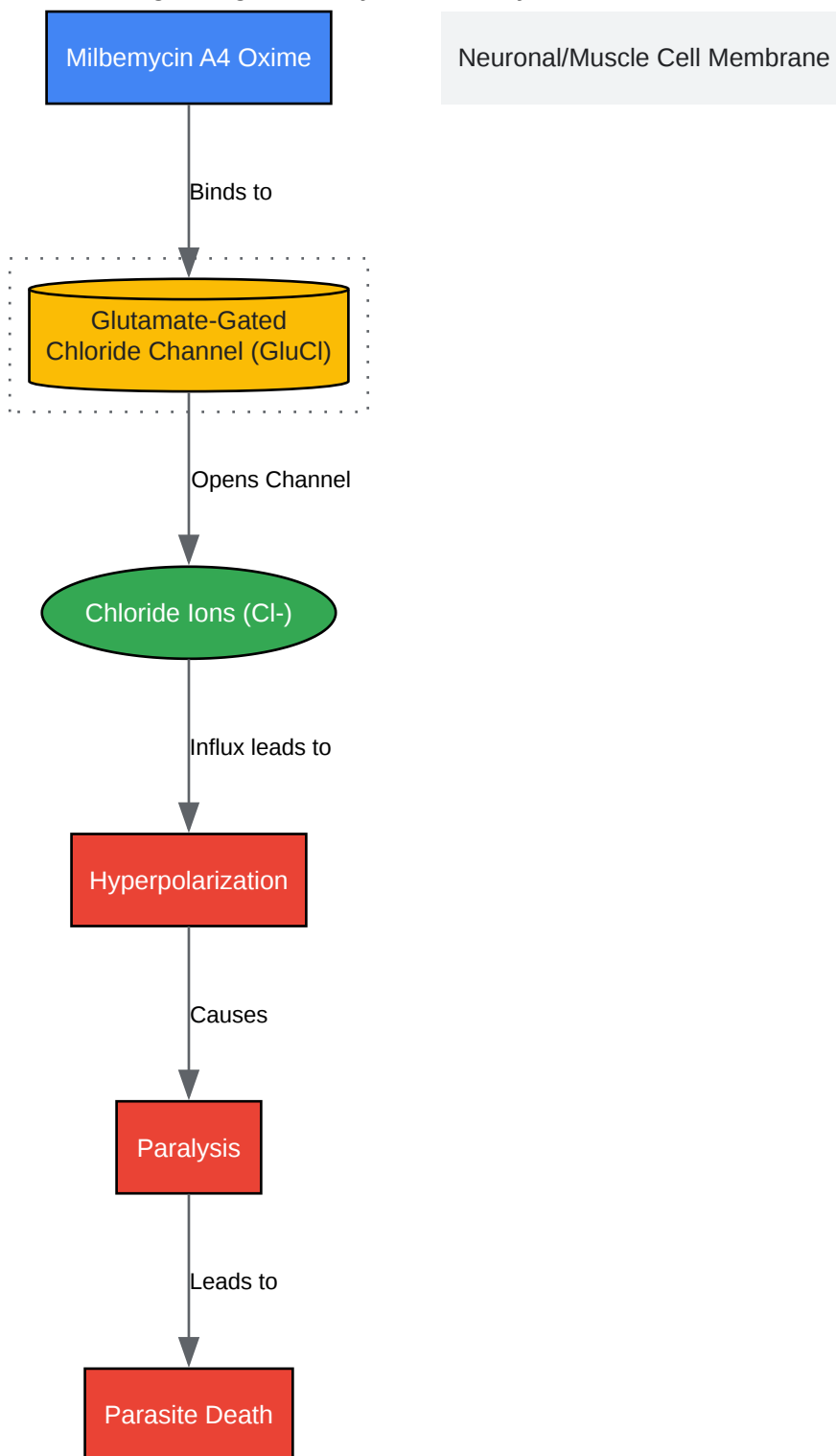
Compound	Target Receptor	Organism	Assay Type	Value	Unit	Reference
Milbemycin A4	GluCl3 (wild-type)	Tetranychus urticae (Two-spotted spider mite)	Two-Electrode Voltage Clamp	Agonist activity observed	-	[6]
Moxidectin	HcGluClα	Haemonchus contortus (Barber's pole worm)	Radioligand Binding	0.18	nM (Kd)	[7]
Ivermectin	HcGluClα	Haemonchus contortus	Radioligand Binding	0.11	nM (Kd)	[7]
Ivermectin	GluClα3B	Haemonchus contortus	Two-Electrode Voltage Clamp	~0.1	nM (EC50)	[2][8]
Ivermectin	GluClα3B	Haemonchus contortus	Radioligand Binding	0.35	nM (Kd)	[2]

Note: The G326E substitution in the GluCl3 of Tetranychus urticae has been shown to abolish the agonistic activity of milbemycin A4.[6]

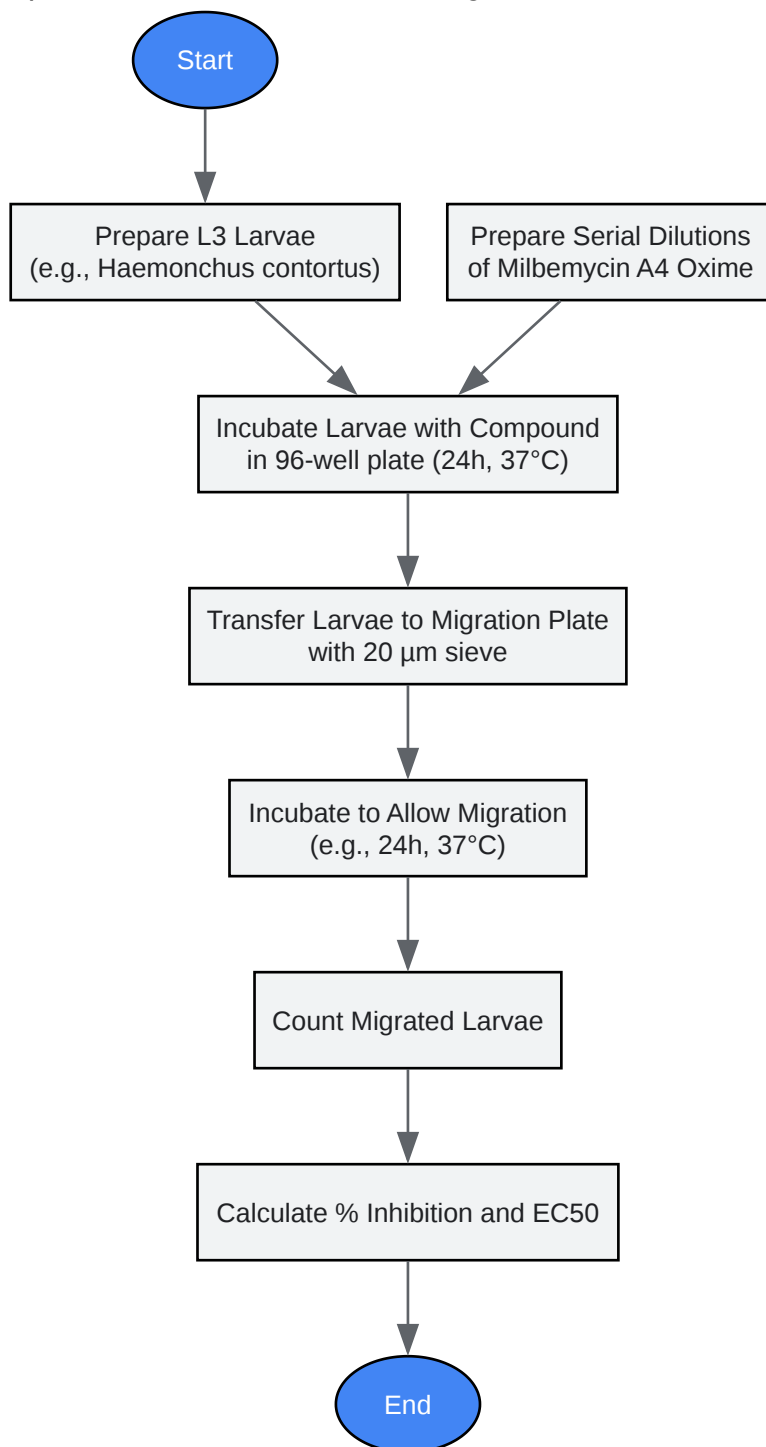
Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a common experimental procedure for evaluating the efficacy of **Milbemycin A4 oxime**, the following diagrams are provided.

Signaling Pathway of Milbemycin A4 Oxime



Experimental Workflow: Larval Migration Inhibition Assay

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